1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl-
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Overview
Description
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl- is a complex organic compound belonging to the isoquinoline family. This compound is characterized by its unique structure, which includes a benzene ring fused to an isoquinoline moiety, with additional functional groups such as diethoxy and methyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzene derivative, the introduction of the isoquinoline moiety can be achieved through a series of reactions involving nitration, reduction, and cyclization steps. The diethoxy and methyl groups are then introduced through alkylation reactions using appropriate reagents such as ethyl iodide and methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration. Catalysts may also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl- involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-chloro-2-methyl-
- 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-methyl-6-nitro-
- 2-methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol
Uniqueness
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl- is unique due to the presence of both diethoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
22330-48-9 |
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Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
6,7-diethoxy-2-methylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H17NO4/c1-4-21-12-8-6-10-14-11(17(20)18(3)16(10)19)7-9-13(15(12)14)22-5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
RTCBXWGDLADPJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC=C3C2=C(C=C1)C(=O)N(C3=O)C)OCC |
Origin of Product |
United States |
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